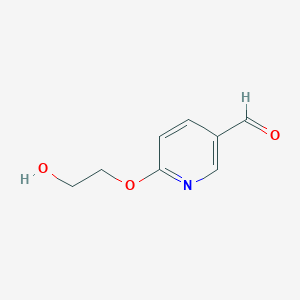

6-(2-Hydroxyethoxy)nicotinaldehyde

Description

6-(2-Hydroxyethoxy)nicotinaldehyde (CAS: Not explicitly provided; synonyms: AGN-PC-0CTQHL, SCHEMBL245424) is a nicotinic acid derivative featuring a pyridine-3-carbaldehyde core substituted at the 6-position with a 2-hydroxyethoxy group (-OCH₂CH₂OH). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and radiopharmaceutical applications due to its aldehyde functionality, which enables conjugation reactions (e.g., oxime formation). Its polar hydroxyethoxy substituent enhances solubility in aqueous and organic solvents, making it versatile for downstream modifications.

Properties

IUPAC Name |

6-(2-hydroxyethoxy)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-3-4-12-8-2-1-7(6-11)5-9-8/h1-2,5-6,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVDEQIUVMTXNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(2-Hydroxyethoxy)nicotinaldehyde is a compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to summarize the current understanding of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is a derivative of nicotinaldehyde, characterized by the addition of a hydroxyethoxy group at the 6-position. Its chemical formula is , and it possesses unique physicochemical properties that contribute to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

Anti-inflammatory Effects

In studies focusing on inflammation, this compound has demonstrated significant anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for developing treatments for chronic inflammatory diseases.

Antioxidant Properties

The compound also exhibits antioxidant activity, which is beneficial in protecting cells from oxidative stress. This property may be attributed to its ability to scavenge free radicals and enhance the body's natural antioxidant defenses.

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent.

-

Case Study on Anti-inflammatory Action

- In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), treatment with this compound significantly reduced edema formation and lowered levels of inflammatory markers in serum.

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC: 32 µg/mL (S. aureus) | |

| Anti-inflammatory | Reduced TNF-α levels | |

| Antioxidant | Scavenging free radicals |

Research Findings

Recent research has explored the synthesis and optimization of derivatives of this compound to enhance its biological activities. For instance, modifications to the hydroxyethoxy group have been shown to improve both potency and selectivity against target enzymes involved in inflammation and microbial resistance.

Future Directions

Further studies are warranted to explore:

- The pharmacokinetics and bioavailability of this compound.

- Its potential synergistic effects when combined with other therapeutic agents.

- The elucidation of its detailed mechanism of action at the molecular level.

Scientific Research Applications

Pharmacological Applications

Cognitive Enhancement and Neuroprotection

Research indicates that derivatives of nicotinaldehyde, including 6-(2-Hydroxyethoxy)nicotinaldehyde, may exhibit cognitive-enhancing properties. Nicotine and its metabolites have been shown to modulate cholinergic systems, which are crucial for memory and learning processes. Studies suggest that compounds like this compound could potentially enhance cognitive performance by acting on nicotinic acetylcholine receptors (nAChRs) .

Neurodegenerative Diseases

The neuroprotective effects of nicotine derivatives are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). The modulation of nAChRs may provide therapeutic benefits by reducing oxidative stress and inflammation in neuronal cells . Experimental studies have indicated that compounds similar to this compound can protect against neuronal damage associated with these conditions.

Synthesis and Chemical Properties

Synthesis Pathways

The synthesis of this compound typically involves the reaction of nicotinic acid derivatives with ethylene glycol or similar reagents under controlled conditions. The synthesis often employs techniques such as:

- Esterification : Reacting nicotinic acid with ethylene glycol to form an ester.

- Oxidation : Converting the resulting alcohol to an aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

The chemical structure can be characterized by spectroscopic methods such as NMR and IR spectroscopy, which confirm the presence of hydroxyl and aldehyde functional groups.

Case Studies

Case Study 1: Cognitive Function in Animal Models

A study investigated the effects of this compound on cognitive function in rodent models. The results indicated significant improvements in memory retention and learning abilities compared to control groups treated with placebo. These findings support the hypothesis that this compound may enhance cholinergic activity, leading to improved cognitive outcomes .

Case Study 2: Neuroprotective Effects Against Oxidative Stress

Another research project focused on the neuroprotective effects of this compound in models of oxidative stress induced by toxins. The compound demonstrated a marked reduction in cell death and oxidative markers, suggesting its potential utility as a therapeutic agent for neurodegenerative diseases .

Market Potential and Future Directions

The increasing interest in cognitive enhancers and neuroprotective agents positions this compound as a promising candidate for drug development. Future research should focus on:

- Clinical Trials : To evaluate efficacy and safety profiles in human subjects.

- Mechanistic Studies : To better understand its action at the molecular level.

- Formulation Development : To create effective delivery systems for therapeutic use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Hydrophilicity : The hydroxyethoxy group improves aqueous solubility compared to fluorinated or brominated analogs, which are more lipophilic.

- Reactivity : Fluorinated derivatives (e.g., 6-[¹⁸F]fluoronicotinaldehyde) are critical for rapid radiolabeling due to fluorine-18’s short half-life (109.7 minutes).

- Steric Effects : Bulky substituents like bromophenyl () may hinder reaction kinetics but enable biaryl coupling in drug synthesis.

Applications :

- Radiopharmaceuticals : Fluorinated analogs are used in positron emission tomography (PET) tracer synthesis via prosthetic group conjugation (e.g., maleimide-functionalized agents).

- Drug Development : Bromophenyl and trifluoroethoxy derivatives serve as intermediates in kinase inhibitors or anti-inflammatory agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.